N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2-methoxyphenyl)-5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide
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Overview
Description
N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2-methoxyphenyl)-5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyano group, a methoxyphenyl group, and a nitrobenzimidazole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2-methoxyphenyl)-5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the nitro group, and the attachment of the cyano and methoxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2-methoxyphenyl)-5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction of the nitro group typically results in the corresponding amine.
Scientific Research Applications
N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2-methoxyphenyl)-5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2-methoxyphenyl)-5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The nitrobenzimidazole moiety may interact with enzymes or receptors, modulating their activity. The cyano and methoxyphenyl groups could also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide: Lacks the nitro group, which may result in different chemical and biological properties.
N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2-hydroxyphenyl)-5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the nitro group in N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2-methoxyphenyl)-5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity. This unique structure makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H23N5O4S |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2-methoxyphenyl)-5-nitrobenzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H23N5O4S/c1-14(2)22(3,13-23)25-20(28)12-32-21-24-16-11-15(27(29)30)9-10-17(16)26(21)18-7-5-6-8-19(18)31-4/h5-11,14H,12H2,1-4H3,(H,25,28) |
InChI Key |
QCDWODWWWODGBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NC2=C(N1C3=CC=CC=C3OC)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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